Dehydroepiandrosterone sulfate (sodium)-13C3

Description

Dehydroepiandrosterone sulfate (sodium)-13C3 is a labeled compound used in various scientific research applications. It is a derivative of dehydroepiandrosterone sulfate, which is an endogenous androstane steroid produced by the adrenal cortex. This compound is hormonally inert and serves as an important neurosteroid and neurotrophin .

Properties

Molecular Formula |

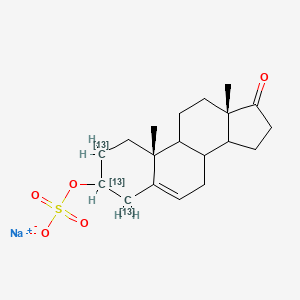

C19H27NaO5S |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

sodium;[(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfate |

InChI |

InChI=1S/C19H28O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h3,13-16H,4-11H2,1-2H3,(H,21,22,23);/q;+1/p-1/t13?,14?,15?,16?,18-,19-;/m0./s1/i7+1,11+1,13+1; |

InChI Key |

GFJWACFSUSFUOG-UHHFFWLASA-M |

Isomeric SMILES |

C[C@]12CCC3C(C1CCC2=O)CC=C4[C@@]3(C[13CH2][13CH]([13CH2]4)OS(=O)(=O)[O-])C.[Na+] |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dehydroepiandrosterone sulfate (sodium)-13C3 involves the incorporation of carbon-13 isotopes into the dehydroepiandrosterone sulfate molecule. The synthetic route typically includes the following steps:

Starting Material: Dehydroepiandrosterone (DHEA) is used as the starting material.

Sulfation: DHEA is sulfated to form dehydroepiandrosterone sulfate using sulfur trioxide-pyridine complex in an organic solvent such as pyridine.

Isotope Labeling: The incorporation of carbon-13 isotopes is achieved through specific labeling techniques, which may involve the use of labeled reagents or precursors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of DHEA are sulfated using sulfur trioxide-pyridine complex.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Dehydroepiandrosterone sulfate (sodium)-13C3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form dehydroepiandrosterone-3,17-dione sulfate.

Reduction: Reduction reactions can convert it back to dehydroepiandrosterone sulfate.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include:

Oxidation: Dehydroepiandrosterone-3,17-dione sulfate.

Reduction: Dehydroepiandrosterone sulfate.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dehydroepiandrosterone sulfate (sodium)-13C3 is widely used in scientific research due to its labeled nature. Some of its applications include:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid metabolism.

Biology: Employed in studies investigating the role of neurosteroids in brain function and development.

Medicine: Utilized in clinical research to study the effects of dehydroepiandrosterone sulfate on various diseases, including neurodegenerative disorders and hormonal imbalances.

Industry: Applied in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Dehydroepiandrosterone sulfate (sodium)-13C3 exerts its effects through several mechanisms:

Neurosteroid Activity: Acts as a positive allosteric modulator of the NMDA receptor and a negative allosteric modulator of the GABA_A and glycine receptors.

Neurotrophin Activity: Binds to and activates TrkA and p75 NTR receptors, promoting neuronal growth and survival.

Prohormone Activity: Can be converted back to dehydroepiandrosterone, which is then transformed into more potent androgens and estrogens.

Comparison with Similar Compounds

Dehydroepiandrosterone sulfate (sodium)-13C3 can be compared with other similar compounds such as:

Dehydroepiandrosterone sulfate: The non-labeled version, which is also used in research but lacks the isotopic labeling.

Androstenolone sulfate: Another endogenous steroid with similar properties but different biological activities.

Prasterone sulfate: A synthetic version used in hormone replacement therapy.

The uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.